molecular formula C17H19N5O3 B2354244 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1798034-70-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No.: B2354244
CAS No.: 1798034-70-4
M. Wt: 341.371
InChI Key: OOCILBLEBOXYDF-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a pyrimidine ring

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes with guanidine derivatives.

    Coupling reactions: The benzo[d][1,3]dioxole and pyrimidine intermediates are coupled using reagents such as carbodiimides to form the final urea derivative.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The unique structural features of this compound make it a candidate for the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the pyrimidine ring can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea include:

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yl)urea: Lacks the pyrrolidine ring, which may affect its binding affinity and specificity.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(morpholin-1-yl)pyrimidin-4-yl)methyl)urea: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-17(21-12-3-4-14-15(9-12)25-11-24-14)19-10-13-5-6-18-16(20-13)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10-11H2,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCILBLEBOXYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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